4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

Catalog No.
S13775280
CAS No.
M.F
C10H11BrFN
M. Wt
244.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

Product Name

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

KTHSNVUHJUFOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Br)F

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is an organic compound classified as an aniline derivative. Its molecular formula is C10H11BrF, and it has a molecular weight of 244.10 g/mol. The compound features a bromine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, along with a cyclopropylmethyl group attached to the nitrogen atom. This specific substitution pattern imparts unique physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

The chemical reactivity of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is influenced by the presence of halogen atoms, which can participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. The bromine and fluorine atoms enhance the compound's ability to form halogen bonds, potentially increasing its binding affinity to biological targets.

For instance, bromination reactions can be performed using N-bromosuccinimide in inert solvents like methylene chloride or acetic acid, which can lead to further modifications of the aniline structure .

The biological activity of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. The halogen atoms can enhance binding affinity through halogen bonding mechanisms, suggesting potential applications in drug design and development. Preliminary studies indicate that this compound may exhibit enzyme inhibition properties or modulate receptor activity, warranting further investigation into its pharmacological effects.

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available anilines or their derivatives.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using reagents like N-bromosuccinimide.
  • Fluorination: The fluorine atom can be introduced via electrophilic fluorination methods, which may involve the use of fluorinating agents such as Selectfluor.
  • Cyclopropylmethyl Group Attachment: This step may involve nucleophilic substitution reactions where cyclopropylmethyl groups are introduced to the nitrogen atom of the aniline structure.

These methods may vary based on specific laboratory conditions and desired yields, with continuous flow processes increasingly being employed for efficiency.

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline has several potential applications:

  • Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Materials Science: Its properties make it suitable for applications in organic electronics and as a building block for advanced materials.
  • Research Tool: It can be utilized in biochemical assays to study enzyme interactions or receptor modulation.

Interaction studies involving 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline focus on its binding mechanisms with various biological targets. Techniques such as molecular docking simulations, enzyme inhibition assays, and receptor binding studies are employed to elucidate its pharmacological profile. Understanding these interactions is crucial for developing therapeutic agents based on this compound's structure and reactivity.

Several compounds share structural similarities with 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-chloro-N-(cyclopropylmethyl)-2-fluoroanilineC10H11ClFNContains chlorine instead of bromine at the 5-position
4-bromo-N-(benzyl)-2-fluoroanilineC10H10BrFNBenzyl group instead of cyclopropylmethyl
4-bromo-2-fluoroanilineC7H6BrFNLacks cyclopropylmethyl group
3-chloro-N-(cyclopropylmethyl)-4-fluoroanilineC10H11ClFNChlorine at the 3-position

The uniqueness of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline lies in its specific substitution pattern with both bromine and fluorine atoms along with the cyclopropylmethyl moiety. This combination enhances its potential applications in medicinal chemistry and materials science compared to other related compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.00589 g/mol

Monoisotopic Mass

243.00589 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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